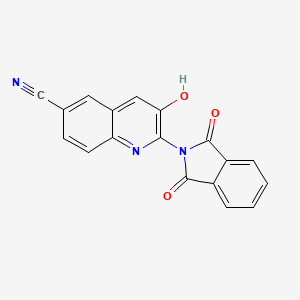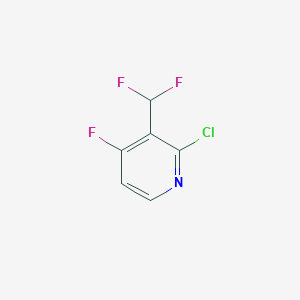
2-Chloro-3-(difluoromethyl)-4-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(difluoromethyl)-4-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research and industry. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the pyridine ring. The reaction conditions often include the use of radical initiators and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of 2-Chloro-3-(difluoromethyl)-4-fluoropyridine may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form pyridine derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like m-CPBA and reducing agents like sodium borohydride are commonly used.
Cross-Coupling Reactions: Palladium catalysts and ligands are typically employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various cross-coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-(difluoromethyl)-4-fluoropyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-4-fluoropyridine is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to potent biological activity . The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different reactivity and biological activity.
2,5-Dichloro-3-(difluoromethyl)pyridine: The presence of an additional chlorine atom can influence the compound’s chemical properties and reactivity.
3-Bromo-2-(difluoromethyl)pyridine: The substitution of chlorine with bromine can affect the compound’s reactivity in substitution and cross-coupling reactions.
Uniqueness
2-Chloro-3-(difluoromethyl)-4-fluoropyridine is unique due to the specific arrangement of its fluorine atoms, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, offering advantages in terms of reactivity and biological activity .
Properties
Molecular Formula |
C6H3ClF3N |
|---|---|
Molecular Weight |
181.54 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(6(9)10)3(8)1-2-11-5/h1-2,6H |
InChI Key |
XALICDGCVQVDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


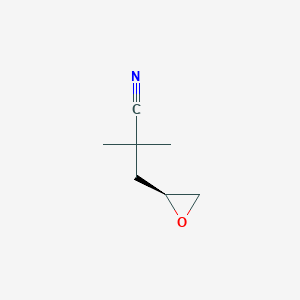
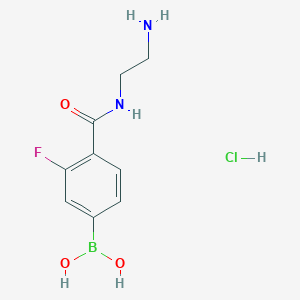
![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
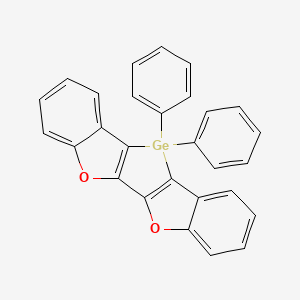
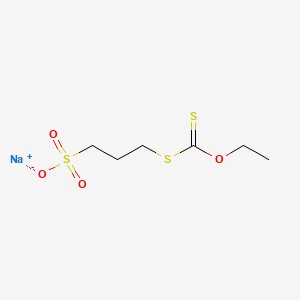
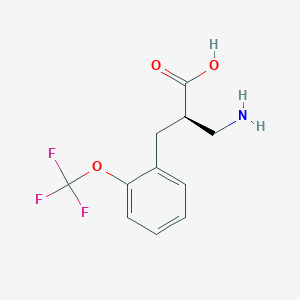
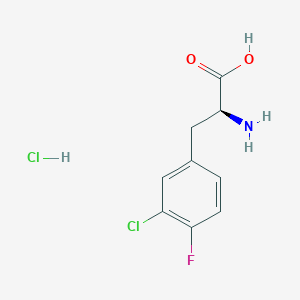
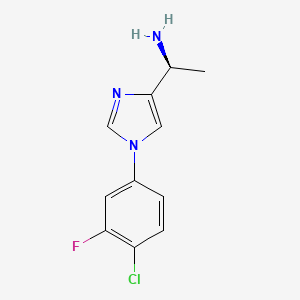
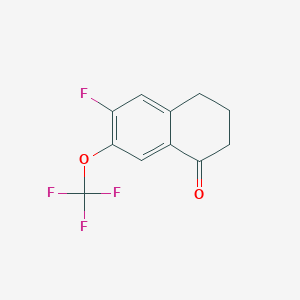
![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
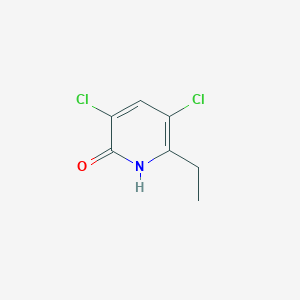
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)

